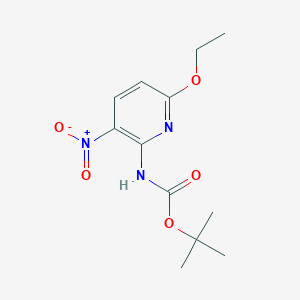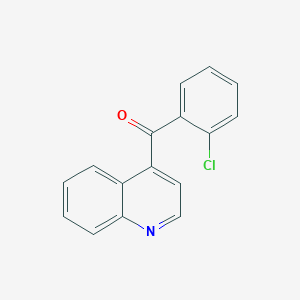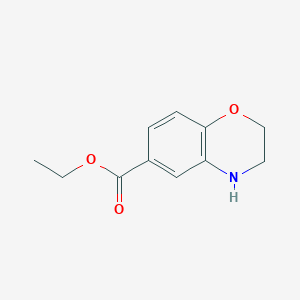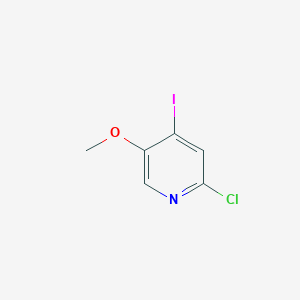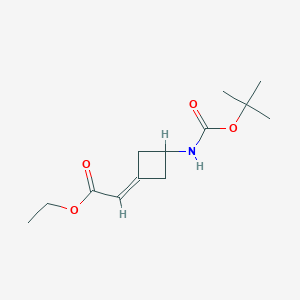
(6-Chloro-5-methoxy-pyridin-2-yl)-methanol
Vue d'ensemble
Description
(6-Chloro-5-methoxy-pyridin-2-yl)-methanol, also referred to as 6-CMP, is a compound that is widely used in the scientific research community. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, and even as a drug.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The compound (6-Chloro-5-methoxy-pyridin-2-yl)-methanol has been utilized in crystal and molecular structure analysis. For example, the crystal and molecular structure of a related compound was studied, demonstrating its crystallization in the monoclinic space group and exhibiting intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Synthesis of Pyrrolin-2-ones
This compound has been involved in the synthesis of pyrrolin-2-ones. The reaction of related N-substituted pyrrolidinones led to the production of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Biocatalytic Synthesis in Microreaction Systems
In another study, this compound was synthesized in a liquid-liquid biphasic microreaction system. Recombinant E. coli was used as a whole-cell catalyst in this green, economic, and efficient process (Chen et al., 2021).
Synthesis and Structural Analysis in Coordination Chemistry
It has been used in the synthesis and structural analysis of coordination compounds. For instance, complexes with pyridine hemiacetals as axial ligands were synthesized and studied, providing insights into the physicochemical properties of these compounds (Bourosh et al., 2018).
Involvement in Photochemical Reactions
This compound plays a role in photochemical reactions as well. In one study, the photo-methylation and -methoxylation of a related compound were explored, providing insight into the behavior of pyridine derivatives under UV irradiation (Sugiyama et al., 1981).
Role in Surface Site Probing of Nanocrystals
Methanol, a derivative of this compound, has been used to probe the surface sites of ceria nanocrystals. This study highlights the importance of methanol in understanding the nature of surface sites on metal oxide catalysts (Wu et al., 2012).
Synthesis and Characterization of Imidazo[4,5-b]pyridine Derivatives
Furthermore, it has been used in the synthesis and characterization of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, indicating its relevance in the development of novel chemical entities (Liu Tian-yu, 2010).
Propriétés
IUPAC Name |
(6-chloro-5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCNEUTVAHHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



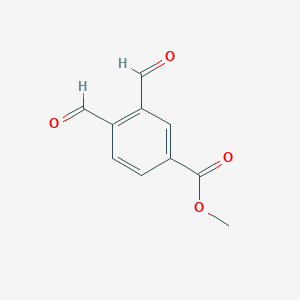

![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)
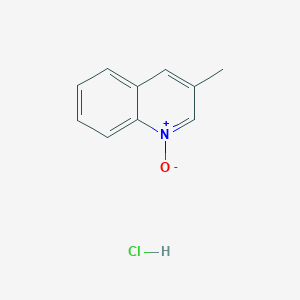
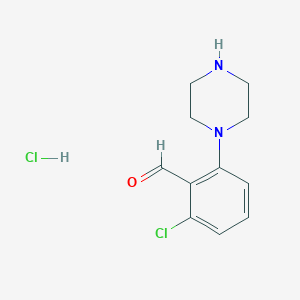
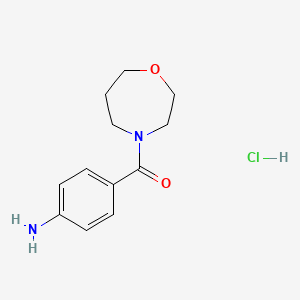
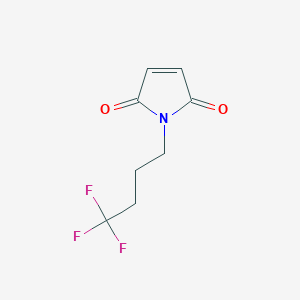
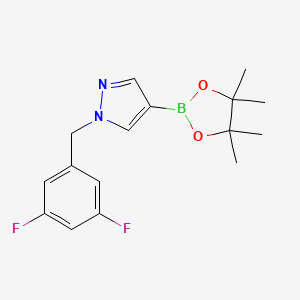
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
